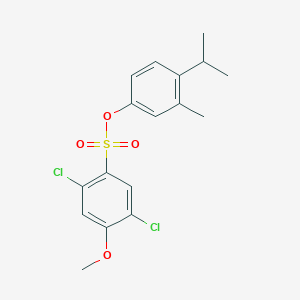
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as DPA-714, is a novel and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is highly expressed in activated microglia, astrocytes, and other immune cells in the central nervous system. DPA-714 has been studied extensively for its potential applications in neuroinflammatory and neurodegenerative diseases.
Mecanismo De Acción
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide binds to TSPO, which is highly expressed in activated microglia and astrocytes. TSPO is involved in the regulation of mitochondrial function, steroid synthesis, and apoptosis. The binding of this compound to TSPO modulates the immune response and reduces inflammation in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to modulate the immune response and reduce oxidative stress in the central nervous system. This compound has a high affinity for TSPO and is highly selective for activated microglia and astrocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments is its high selectivity for activated microglia and astrocytes. This allows for the detection of neuroinflammation in animal models of neurodegenerative diseases. However, one limitation is that this compound is not specific to a particular disease or pathology. It is also important to note that this compound is not a therapeutic agent and cannot be used to treat neurodegenerative diseases.
Direcciones Futuras
There are several future directions for the use of N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in neuroinflammatory and neurodegenerative diseases. One direction is the development of more selective ligands for TSPO that can target specific disease pathologies. Another direction is the use of this compound as a diagnostic tool in clinical settings to detect neuroinflammation in patients with neurodegenerative diseases. Additionally, this compound can be used in combination with other therapeutic agents to improve their efficacy in treating neurodegenerative diseases.
Métodos De Síntesis
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of an oxalamide intermediate, which is then coupled with a sulfonamide moiety to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been extensively studied for its potential applications in neuroinflammatory and neurodegenerative diseases. It has been shown to bind selectively to TSPO in activated microglia and astrocytes, which are involved in the inflammatory response in the central nervous system. This compound has been used as a diagnostic tool to detect neuroinflammation in various animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-4-3-5-13(2)16(12)21-18(23)17(22)20-11-10-14-6-8-15(9-7-14)26(19,24)25/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJUVRKTVNQZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


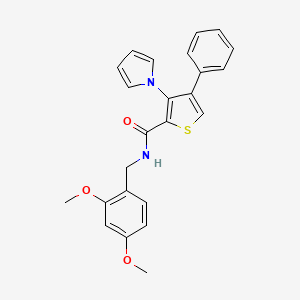
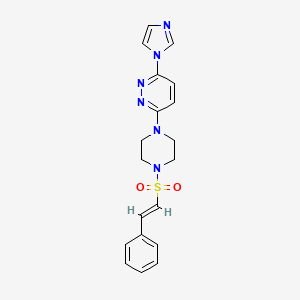
![4-butyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2935289.png)



![Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2935297.png)
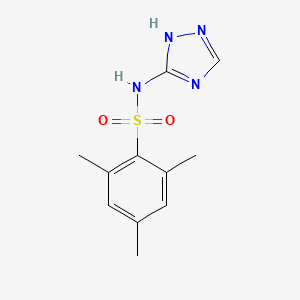
![1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2935299.png)
![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935300.png)
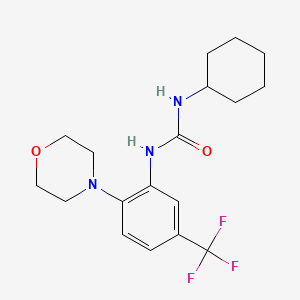
![N-cyclopropyl-2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)acetamide](/img/structure/B2935302.png)
